molecular formula C14H15N3O B12726577 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- CAS No. 133305-99-4

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-

Cat. No.: B12726577
CAS No.: 133305-99-4
M. Wt: 241.29 g/mol
InChI Key: CMNZSDIHSVINAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- is a heterocyclic compound that features a fused imidazole and quinoline ring system. This compound is part of a broader class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- typically involves the condensation of ketones and amidines. One-pot oxidative condensation using molecular oxygen to oxidize the α-keto carbon to a diketone, followed by cyclization under basic conditions, is a common method . This reaction yields tri-substituted imidazol-4-ones in good yields (61–90%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities and properties .

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit ATM kinase and modulate the DNA damage response sets it apart from other similar compounds .

Properties

CAS No.

133305-99-4

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

5-butyl-3H-imidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C14H15N3O/c1-2-3-8-17-11-7-5-4-6-10(11)12-13(14(17)18)16-9-15-12/h4-7,9H,2-3,8H2,1H3,(H,15,16)

InChI Key

CMNZSDIHSVINAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.